2,4-Dichloro-6-methylbenzaldehyde
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Overview
Description
2,4-Dichloro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms and one methyl group are substituted at the 2, 4, and 6 positions of the benzene ring, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,6-dichlorotoluene followed by oxidation. The reaction typically occurs under controlled conditions with the presence of catalysts such as phosphorus pentachloride and light, at temperatures ranging from 50 to 250°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Produces 2,4-dichloro-6-methylbenzoic acid.
Reduction: Yields 2,4-dichloro-6-methylbenzyl alcohol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the methyl group at the 6 position.
2,6-Dichlorobenzaldehyde: Similar structure but lacks the chlorine atom at the 4 position.
4-Methylbenzaldehyde: Similar structure but lacks the chlorine atoms.
Uniqueness
2,4-Dichloro-6-methylbenzaldehyde is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and industrial products .
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVKLVICXIMWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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